7-Methoxy-4-phenylquinazolin-2(1H)-one
Description
Properties
CAS No. |
37528-45-3 |
|---|---|
Molecular Formula |
C15H12N2O2 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
7-methoxy-4-phenyl-1H-quinazolin-2-one |
InChI |
InChI=1S/C15H12N2O2/c1-19-11-7-8-12-13(9-11)16-15(18)17-14(12)10-5-3-2-4-6-10/h2-9H,1H3,(H,16,17,18) |
InChI Key |
ITNURELQVHPKSW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NC(=O)N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-4-phenylquinazolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate aniline derivative and a methoxy-substituted benzaldehyde.
Cyclization: The aniline derivative undergoes cyclization with the benzaldehyde in the presence of a suitable catalyst, such as polyphosphoric acid or a Lewis acid, to form the quinazoline core.
Substitution: The phenyl group is introduced at the 4th position through a substitution reaction, often using a Grignard reagent or an organolithium compound.
Methoxylation: The methoxy group is introduced at the 7th position using a methoxylation reagent, such as dimethyl sulfate or methyl iodide, under basic conditions.
Industrial Production Methods
Industrial production of 7-Methoxy-4-phenylquinazolin-2(1H)-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-4-phenylquinazolin-2(1H)-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of dihydroquinazolines.
Substitution: The methoxy and phenyl groups can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Grignard reagents, organolithium compounds, dimethyl sulfate, methyl iodide.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazolines.
Substitution: Various substituted quinazolines depending on the reagents used.
Scientific Research Applications
7-Methoxy-4-phenylquinazolin-2(1H)-one: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 7-Methoxy-4-phenylquinazolin-2(1H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or metabolism, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 7-Methoxy-4-phenylquinazolin-2(1H)-one with structurally related quinazolinone derivatives:
Key Observations:
- Substituent Effects : The position and type of substituents significantly alter bioactivity. For example, the triazole hybrid derivative (10f) exhibits antibacterial properties due to the trifluoromethylphenyl and triazole groups , whereas 2-cyclohexyl-1-phenylquinazolin-4(1H)-one shows acute oral toxicity .
- Methoxy Group Impact : Methoxy groups at the 7-position (as in 7-Methoxyquinazolin-4(1H)-one) enhance solubility in polar solvents like DMSO , but their placement at other positions (e.g., 4-methoxyphenyl in ) may influence crystallinity and intermolecular interactions.
Pharmacological and Toxicological Profiles
- Toxicity : 2-Cyclohexyl-1-phenylquinazolin-4(1H)-one is classified as acutely toxic (H302) and irritating to skin and eyes (H315, H319), emphasizing the need for substituent optimization to reduce adverse effects .
- Therapeutic Potential: Dihydroquinazolinones like MHY2251 (a SIRT1 inhibitor) highlight the role of the quinazolinone scaffold in modulating enzymatic activity, suggesting avenues for structural modifications in 7-Methoxy-4-phenylquinazolin-2(1H)-one .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
